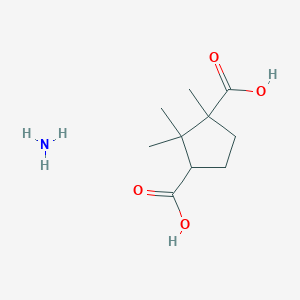
Ammonium camphorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium camphorate is a chemical compound with the molecular formula C₁₀H₁₆O₄·H₃N. It is the ammonium salt of camphoric acid, which is derived from camphor. Camphor is a naturally occurring compound found in the wood of the camphor laurel tree (Cinnamomum camphora). This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium camphorate can be synthesized through the neutralization reaction between camphoric acid and ammonium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature. The general reaction is as follows:
C10H16O4+NH4OH→C10H16O4⋅NH3+H2O
Industrial Production Methods
Industrial production of this compound involves the large-scale neutralization of camphoric acid with ammonium hydroxide. The reaction is conducted in stainless steel reactors to ensure purity and prevent contamination. The resulting this compound is then filtered, dried, and crystallized to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ammonium camphorate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form camphoric acid and other oxidation products.
Reduction: It can be reduced to form camphor and other reduction products.
Substitution: this compound can undergo substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an acidic medium.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere.
Substitution: Common reagents include various metal salts that can replace the ammonium ion.
Major Products Formed
Oxidation: Camphoric acid and other oxidized derivatives.
Reduction: Camphor and other reduced derivatives.
Substitution: Metal camphorates and other substituted derivatives.
Scientific Research Applications
Ammonium camphorate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other camphor derivatives.
Biology: It is used in studies related to enzyme inhibition and as a model compound for studying biological processes.
Medicine: this compound has been investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of fragrances, flavorings, and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ammonium camphorate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit certain enzymes, leading to anti-inflammatory and analgesic effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and enzymes involved in inflammatory responses.
Comparison with Similar Compounds
Ammonium camphorate can be compared with other similar compounds, such as:
Sodium camphorate: Similar in structure but with sodium as the cation instead of ammonium.
Potassium camphorate: Similar in structure but with potassium as the cation instead of ammonium.
Calcium camphorate: Similar in structure but with calcium as the cation instead of ammonium.
Uniqueness
This compound is unique due to its specific ammonium ion, which imparts distinct properties compared to other camphorates. Its solubility, reactivity, and biological activity can differ significantly from those of sodium, potassium, or calcium camphorates.
Properties
CAS No. |
5985-93-3 |
|---|---|
Molecular Formula |
C10H19NO4 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
azane;1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H16O4.H3N/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14;/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14);1H3 |
InChI Key |
WZIODFVXWAKQFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)O)C.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



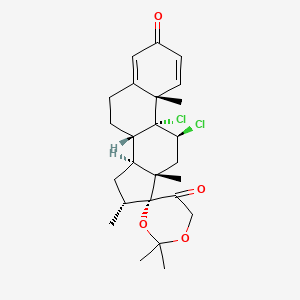

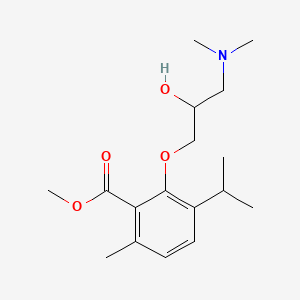
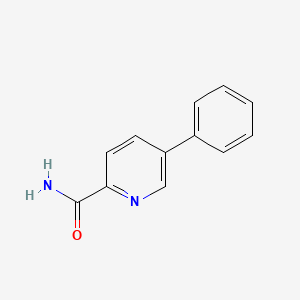
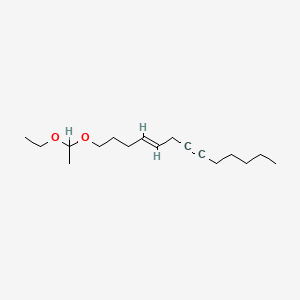
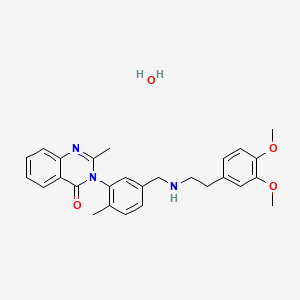

![2-[Bis(3-methoxyphenyl)methyl]benzoic acid](/img/structure/B13754811.png)
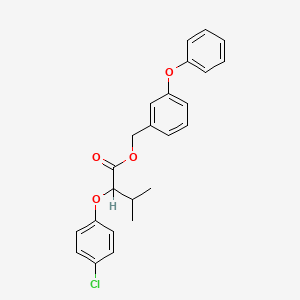

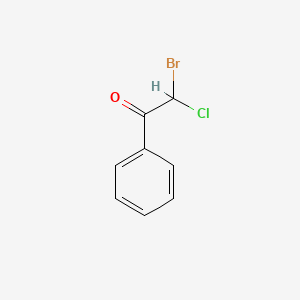

![(3S,5R,10R,13R,14S,17R)-11,14-dihydroxy-3-[(2S,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B13754826.png)
